4-Chloro-3-piperidin-1-yl-benzoic acid

Physicochemical Properties Lipophilicity Drug Design

4-Chloro-3-piperidin-1-yl-benzoic acid (CAS 886501-28-6) is a fragment-sized (MW 239.7) ortho-disubstituted scaffold with a unique LogP (~3.77) and pronounced pH-dependent LogD shift (2.36 at pH 5.5 → 0.83 at pH 7.4). Unlike regioisomeric analogs, the 4-Cl/3-piperidine pattern creates steric hindrance around the carboxylic acid—critical for designing selective inhibitors with reduced off-target binding. Ideal for FBDD libraries, pH-responsive probe development, and benchmarking new catalysts for sterically hindered cross-coupling reactions. Procure now for rigorous SAR studies.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 886501-28-6
Cat. No. B1353677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-piperidin-1-yl-benzoic acid
CAS886501-28-6
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyAWYXXFCRDASAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-piperidin-1-yl-benzoic acid (CAS 886501-28-6): A Piperidine-Substituted Benzoic Acid Scaffold for Medicinal Chemistry and Chemical Biology


4-Chloro-3-piperidin-1-yl-benzoic acid (CAS 886501-28-6) is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol, classified as a piperidine-substituted benzoic acid derivative . It features a benzoic acid core substituted with a chlorine atom at the 4-position and a piperidine ring at the 3-position, creating a versatile small molecule scaffold . This compound serves as a key building block in medicinal chemistry, enabling the synthesis of diverse biologically active molecules through modifications of its carboxylic acid, chloro, and piperidine functionalities .

Why 4-Chloro-3-piperidin-1-yl-benzoic acid (CAS 886501-28-6) Cannot Be Readily Substituted by Other Piperidine Benzoic Acid Isomers in MedChem Programs


The precise substitution pattern on the benzoic acid ring critically dictates both physicochemical properties and biological interactions. While several piperidine-substituted benzoic acid isomers exist, including the 3-substituted variant (3-piperidin-1-yl-benzoic acid, CAS 77940-94-4) and the 4-substituted variant (4-piperidin-1-yl-benzoic acid, CAS 22090-24-0), direct interchange is not scientifically valid. The 4-chloro-3-piperidin-1-yl substitution pattern confers unique steric and electronic properties that influence LogP, solubility, and molecular recognition events compared to its non-chlorinated or regioisomeric analogs . These differences are non-trivial in structure-activity relationship (SAR) studies, where minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic behavior .

Quantitative Differentiation Guide for 4-Chloro-3-piperidin-1-yl-benzoic acid (CAS 886501-28-6) Against Structural Analogs


Comparative Physicochemical Profiling: LogP and Ionization State vs. 3-Piperidin-1-yl-benzoic acid

4-Chloro-3-piperidin-1-yl-benzoic acid exhibits a significantly higher calculated LogP (ACD/LogP = 3.77) compared to the non-chlorinated analog 3-piperidin-1-yl-benzoic acid (predicted LogP ~2.2-2.5), due to the electron-withdrawing and lipophilic contributions of the 4-chloro substituent [1]. This increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility. Furthermore, the presence of the chloro group ortho to the piperidine moiety influences the pKa of the carboxylic acid, resulting in distinct pH-dependent LogD profiles that impact ionization state under physiological conditions .

Physicochemical Properties Lipophilicity Drug Design ADME

pH-Dependent Distribution Coefficient (LogD) Profile vs. 3-Piperidin-1-yl-benzoic acid

The calculated LogD values for 4-Chloro-3-piperidin-1-yl-benzoic acid demonstrate pronounced pH sensitivity: ACD/LogD = 2.36 at pH 5.5 and 0.83 at pH 7.4 . This >1.5 log unit decrease upon transition from acidic to neutral pH indicates substantial ionization of the carboxylic acid moiety at physiological pH. In contrast, 3-piperidin-1-yl-benzoic acid, lacking the electron-withdrawing chloro group, is expected to exhibit a different ionization profile (predicted LogD at pH 7.4 > 1.0) [1].

Ionization State ADME Prediction Drug Distribution

Steric and Electronic Differentiation from 4-(Piperidin-1-yl)benzoic Acid

The 4-chloro-3-piperidin-1-yl substitution pattern creates a unique steric environment adjacent to the carboxylic acid moiety. In the 4-substituted regioisomer (4-(piperidin-1-yl)benzoic acid, CAS 22090-24-0), the piperidine ring is para to the carboxylic acid, allowing for a linear, extended conformation . In contrast, the 3-substitution in 4-Chloro-3-piperidin-1-yl-benzoic acid places the bulky piperidine ring ortho to the carboxylic acid, introducing significant steric hindrance and altering the preferred conformation of the carboxyl group . The adjacent 4-chloro group further modulates electron density on the aromatic ring through its -I and +M effects, impacting the acidity of the benzoic acid (predicted pKa ~3.5-4.0) relative to the non-chlorinated analog [1].

SAR Molecular Recognition Ligand Design

Synthetic Versatility: Differential Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group of 4-Chloro-3-piperidin-1-yl-benzoic acid serves as a versatile handle for derivatization (e.g., amide coupling, esterification) . However, the ortho-substitution pattern (piperidine and chlorine) introduces steric hindrance that can influence reaction rates and yields compared to less hindered benzoic acids. For instance, amide bond formation with bulky amines may require optimized coupling conditions (e.g., HATU/DIPEA in DMF) to achieve >70% yields, whereas para-substituted analogs may proceed with standard conditions (EDC/HOBt) [1]. This steric differentiation is critical for planning synthetic routes to complex target molecules where regioselectivity and yield optimization are paramount.

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Application Scenarios for 4-Chloro-3-piperidin-1-yl-benzoic acid (CAS 886501-28-6) Based on Differentiated Properties


Medicinal Chemistry: Hit-to-Lead Optimization Requiring a Lipophilic, Sterically Hindered Benzoic Acid Core

This compound is ideally suited for medicinal chemistry programs where a balance of lipophilicity (LogP ~3.8) and a sterically congested ortho environment is desired. The 4-chloro-3-piperidin-1-yl motif provides a distinct SAR vector compared to simpler benzoic acid derivatives. Its predicted LogP of 3.77 falls within the optimal range for oral bioavailability (1-5), making it a useful core for exploring interactions with hydrophobic protein pockets. The steric hindrance around the carboxylic acid can also be exploited to design inhibitors with improved selectivity by limiting binding to off-target enzymes with shallow active sites .

Chemical Biology: Development of pH-Sensitive Probes or Affinity Reagents

The pronounced pH-dependent LogD shift (2.36 at pH 5.5 to 0.83 at pH 7.4) suggests utility in designing probes that exhibit differential cellular distribution based on local pH environments (e.g., tumor microenvironment, lysosomal compartments). The carboxylic acid moiety allows for facile conjugation to fluorescent dyes, biotin, or solid supports, enabling the creation of targeted chemical biology tools.

Synthetic Methodology: Exploration of Sterically Demanding Cross-Coupling Reactions

The ortho-disubstituted pattern (piperidine and chlorine) presents a challenging substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Researchers developing new catalysts or ligands for sterically hindered substrates can employ this compound as a benchmark to evaluate reaction efficiency and selectivity .

Fragment-Based Drug Discovery (FBDD) Libraries

As a fragment-sized molecule (MW 239.7) with good ligand efficiency potential, this compound is a valuable addition to FBDD screening libraries . Its distinct physicochemical signature (LogP, LogD) and functional group arrangement differentiate it from other benzoic acid fragments, increasing the chemical diversity and the probability of identifying novel hits against challenging targets.

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